molecular formula C13H19NO2 B143763 Tert-butyl (2,4-dimethylphenyl)carbamate CAS No. 129822-43-1

Tert-butyl (2,4-dimethylphenyl)carbamate

Cat. No. B143763
M. Wt: 221.29 g/mol
InChI Key: QRTZFHHOXLTYQV-UHFFFAOYSA-N
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Description

Tert-butyl (2,4-dimethylphenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound may have steric hindrance, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This suggests that similar synthetic strategies could be applied to synthesize tert-butyl (2,4-dimethylphenyl)carbamate. Additionally, the synthesis of related compounds often involves the use of organometallics to give N-(Boc)hydroxylamines, which can be further transformed into carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl (2,4-dimethylphenyl)carbamate would feature a 2,4-dimethylphenyl group, which could influence the electronic distribution and steric effects within the molecule. The tert-butyl group is known to be bulky and can impact the overall shape and reactivity of the molecule. The molecular structure analysis of similar compounds has been conducted using spectroscopic methods such as NMR and mass spectroscopy10.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, they can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is an intermediate in the synthesis of the drug omisertinib . The chemical transformations of tert-butyl carbamates can include acylation, nucleophilic substitution, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group can increase the steric bulk, potentially affecting the solubility and boiling point of the compound. The carbamate group can engage in hydrogen bonding, which can influence the compound's solubility in water and other polar solvents. The determination of specific physical and chemical properties, such as solubility, melting point, and boiling point, often requires experimental measurements and can be optimized using methods such as factorial design .

Scientific Research Applications

Optical and Electrochemical Properties

A study on thiapyrylium pentamethine dyes with tert-butyl and 2,6-dimethylphenyl substituents demonstrated their similar chromophores in terms of optical properties and electrochemical redox behaviors. The presence of tert-butyl and 2,6-dimethylphenyl substituents conferred nearly identical values of maximum absorption wavelength, molar extinction coefficients, and bandwidths at half-height, while imparting greater oxidative stability based on anodic shifts in oxidation potential (Panda, Virkler, & Detty, 2003).

Synthesis of Biologically Active Compounds

Tert-butyl (2,4-dimethylphenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. A rapid synthetic method for this compound has been established, optimizing the synthesis process with a total yield of 81% from commercially available precursors. This work underscores its role in the production of significant pharmaceutical agents such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structural Analysis

Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed their place in an isostructural family of compounds, showcasing how molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This structural analysis contributes to understanding the interactions within molecular crystals (Baillargeon et al., 2017).

Photochemical and Thermal Radical Processes

The immobilization of cellulose and amylose 3,5-dimethylphenyl carbamate on silica gel via photochemical and thermal processes has been successfully achieved. This method provides an easy access to materials applied as chiral stationary phases (CSPs) for chromatographic resolution of racemic molecules, significantly broadening the options for improving enantioselectivity and resolving chiral compounds (Francotte & Huynh, 2022).

Atmospheric CO2 Fixation

A novel approach utilizing tert-butyl hypoiodite (t-BuOI) for the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group, showcases the compound's role in green chemistry and environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

properties

IUPAC Name

tert-butyl N-(2,4-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTZFHHOXLTYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406845
Record name tert-butyl (2,4-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2,4-dimethylphenyl)carbamate

CAS RN

129822-43-1
Record name tert-butyl (2,4-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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